Home > Products > Screening Compounds P129309 > N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide -

N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Catalog Number: EVT-4682362
CAS Number:
Molecular Formula: C18H16ClF3N6O
Molecular Weight: 424.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide is a chemical compound that has been identified as a potent and selective inhibitor of the first bromodomain of the Bromodomain-containing protein 4 (BRD4) []. BRD4 is a protein belonging to the BET (bromodomain and extra-terminal) family, known for its role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones. The compound's ability to inhibit BRD4 makes it a valuable tool in scientific research, particularly in areas such as epigenetics and oncology.

Molecular Structure Analysis

The molecular structure of N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide consists of a central piperidine ring. This ring is substituted at the 1-position by a 3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine moiety and at the 4-position by a carboxamide group further connected to a 3-chlorophenyl group []. The presence of the trifluoromethyl and chlorine atoms introduces significant electronegativity to specific regions of the molecule, influencing its interactions with biological targets.

Mechanism of Action

N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide acts as a competitive inhibitor of BRD4 []. This means it competes with acetylated lysine residues for binding to the bromodomain of BRD4. By occupying the bromodomain, the compound disrupts the interaction between BRD4 and acetylated histones, ultimately interfering with the expression of genes regulated by BRD4.

Applications

The primary application of N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide in scientific research is as a probe for studying BRD4 function and its involvement in various biological processes. Specifically, it has been employed in structural biology studies to determine the crystal structure of BRD4 in complex with inhibitors. This information is crucial for understanding the molecular details of BRD4 inhibition and designing more potent and selective inhibitors [].

3-Methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

Compound Description: Cl 218,872 is a known ligand for GABAA receptors. [] It did not show significant modulation of GABA-induced chloride currents in GABAA receptors containing γ1 subunits at a concentration of 1 μM. [, ]

Relevance: Cl 218,872 shares a core [, , ]triazolo[4,3-b]pyridazine structure with the target compound, N-(3-Chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide. Both compounds also possess a trifluoromethyl group attached to the triazolopyridazine core. The key difference lies in the substituent at the 6-position of the triazolopyridazine ring; Cl 218,872 has a 3-trifluoromethyl-phenyl group, while the target compound has a piperidine-4-carboxamide moiety at this position.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor that was investigated in clinical trials for treating solid tumors. [] Unfortunately, it exhibited species-dependent toxicity and caused compromised renal function in patients, possibly due to crystal deposits in renal tubules. [] SGX523 is metabolized by aldehyde oxidase (AO) in a species-specific manner, leading to the formation of a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11). []

Relevance: While SGX523 differs structurally from N-(3-Chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide in its substituents, both compounds share the [, , ]triazolo[4,3-b]pyridazine core. This shared scaffold highlights the relevance of exploring different substitution patterns on this core structure to understand the impact on biological activity and potential toxicity profiles.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

Compound Description: Compound 1 is a potent and selective inhibitor of c-Met. [] Despite its favorable pharmacokinetic properties, it demonstrated high in vitro NADPH-dependent covalent binding to microsomal proteins, suggesting bioactivation to a reactive intermediate. [] This bioactivation, primarily mediated by cytochrome P450 enzymes, occurred on the isothiazole ring and raised concerns about potential toxicity. []

Relevance: Although Compound 1 differs significantly in its overall structure from N-(3-Chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide, both molecules share the [, , ]triazolo[4,3-b]pyridazine core structure. The research on Compound 1 highlights the importance of carefully evaluating the potential for bioactivation and toxicity associated with this specific heterocyclic scaffold, even when designing structurally diverse compounds. This emphasizes the need for thorough toxicological profiling during drug development, particularly for novel compounds containing this core structure.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Compound 2, a structural analog of Compound 1, was developed to mitigate the bioactivation observed with the isothiazole ring. [] While Compound 2 shifted the primary metabolic transformation to the naphthyridine ring alkoxy substituent, it still exhibited glutathione conjugation and high covalent binding to proteins in vitro and in vivo, suggesting a persistent risk of bioactivation. []

Relevance: Similar to Compound 1, Compound 2 highlights the challenges in mitigating the bioactivation potential of the [, , ]triazolo[4,3-b]pyridazine scaffold, even when modifications are introduced to redirect metabolism. The shared structural features between Compound 2 and N-(3-Chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide emphasize the importance of carefully assessing bioactivation potential during drug design and development, even when exploring seemingly dissimilar analogs.

These examples underscore the importance of understanding the structure-activity relationships and potential liabilities associated with the [, , ]triazolo[4,3-b]pyridazine core, which is found in N-(3-Chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide, when developing new drug candidates.

Properties

Product Name

N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

IUPAC Name

N-(3-chlorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Molecular Formula

C18H16ClF3N6O

Molecular Weight

424.8 g/mol

InChI

InChI=1S/C18H16ClF3N6O/c19-12-2-1-3-13(10-12)23-16(29)11-6-8-27(9-7-11)15-5-4-14-24-25-17(18(20,21)22)28(14)26-15/h1-5,10-11H,6-9H2,(H,23,29)

InChI Key

MCQSTICESVAYAD-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.